Erbium(III) selenate

Descripción

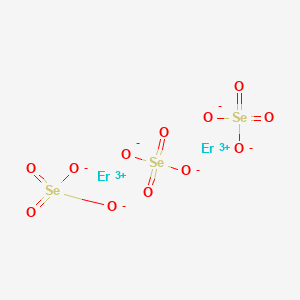

Erbium(III) selenate (Er₂(SeO₄)₃) is a rare-earth selenate compound combining erbium (Er³⁺) with selenate anions (SeO₄²⁻). Erbium(III) typically exhibits a coordination number of 8–9 in complexes, as seen in erbium acetylacetonate derivatives (e.g., Er(acac)₃(cphen)), where ligands like oxygen and nitrogen donors stabilize the metal center . Selenate ions, being tetrahedral oxyanions, often form ionic or inner-sphere complexes with metal ions, as observed in selenate interactions with iron oxides .

Propiedades

Fórmula molecular |

Er2O12Se3 |

|---|---|

Peso molecular |

763.4 g/mol |

Nombre IUPAC |

erbium(3+);triselenate |

InChI |

InChI=1S/2Er.3H2O4Se/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |

Clave InChI |

MOBNMXCYOYNHIL-UHFFFAOYSA-H |

SMILES canónico |

[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Er+3].[Er+3] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erbium(III) selenate can be synthesized by dissolving erbium oxide (

Er2O3

) in selenic acid (H2SeO4

). The reaction typically proceeds as follows:Er2O3+3H2SeO4+5H2O→Er2(SeO4)3⋅8H2O

The resulting octahydrate can be dehydrated by heating to obtain the anhydrous form. Further heating leads to the formation of erbium selenite and eventually erbium(III) oxide .

Industrial Production Methods: Industrial production of erbium(III) selenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing and heating can enhance efficiency and consistency in production.

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

Heating Er₂(SeO₄)₃·8H₂O initiates sequential dehydration and decomposition:

-

Dehydration :

The anhydrous form is stable until further heating.

-

Formation of Erbium Selenite :

This intermediate step occurs at elevated temperatures (~400–600°C).

-

Final Oxide Formation :

Complete decomposition yields erbium(III) oxide and selenium dioxide .

Reactivity with Other Salts

Erbium(III) selenate forms double salts in aqueous solutions with alkali metal selenates:

| Double Salt | Formula | Conditions |

|---|---|---|

| Potassium erbium selenate | K₃Er(SeO₄)₃·nH₂O | Crystallization from K⁺ solutions |

| Ammonium erbium selenate | NH₄Er(SeO₄)₂·3H₂O | NH₄⁺-rich aqueous media |

These complexes are stabilized by electrostatic interactions between Er³⁺ and selenate ions .

Acid-Base Reactivity

In acidic environments, Er₂(SeO₄)₃ reacts to release selenic acid:

This protonation mechanism is critical in dissolution studies and material recovery processes .

Structural and Crystallographic Insights

| Property | Er₂(SeO₄)₃·8H₂O | Anhydrous Er₂(SeO₄)₃ |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic (predicted) |

| Space Group | P2₁/c | Pnma |

| Coordination Geometry | Er³⁺ in 8-fold coordination | Er³⁺ in 6-fold coordination |

The octahydrate’s structure involves Er³⁺ ions coordinated by selenate tetrahedra and water molecules, while the anhydrous form adopts a denser packing .

Comparación Con Compuestos Similares

Comparison with Other Selenates: Sodium Selenate (Na₂SeO₄) vs. Erbium(III) Selenate

Key Findings :

- Sodium selenate and selenite show similar retention (~60%) in infants but differ in absorption pathways and urinary excretion .

- Selenate inhibits protein tyrosine phosphatases (PTPs) indirectly via metabolic intermediates, unlike selenite, which directly inhibits PTPs .

- Erbium(III) selenate’s lack of bioavailability contrasts with sodium selenate’s role in selenium supplementation .

Comparison with Erbium(III) Complexes

Key Findings :

- ErCl₃·6H₂O demonstrates unique biochemical effects, unlike Er₂(SeO₄)₃, which is likely inert in biological systems .

Comparison with Other Rare-Earth Selenates

Limited data exist for rare-earth selenates, but trends can be extrapolated:

- Lanthanum Selenate (La₂(SeO₄)₃) : Higher solubility than Er³⁺ analogs due to larger ionic radius of La³⁺.

- Yttrium Selenate (Y₂(SeO₄)₃) : Similar structure to Er³⁺ but lower polarizability due to smaller ionic radius.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.